Fmoc-Cys(Et)-OH
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Overview
Description
Fmoc-Cys(Et)-OH is a chemical compound with the molecular formula C20H21NO4S . It is used in peptide synthesis, where the Fmoc group acts as a protective group for the amino acid cysteine .
Synthesis Analysis
Fmoc-Cys(Et)-OH is synthesized using solid-phase peptide synthesis (SPPS), a method that has been widely used due to its efficiency and the ability to produce large quantities of peptides . The Fmoc group is stable under the harsh oxidative conditions often used to generate peptide thioesters from peptide hydrazides or o-aminoanilides .Molecular Structure Analysis
The molecular weight of Fmoc-Cys(Et)-OH is 371.45 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is an aromatic compound that promotes hydrophobic and π-π stacking interactions .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group is removed by piperidine or 4-methylpiperidine. This process involves the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination to yield a highly reactive dibenzofulvene intermediate .Physical And Chemical Properties Analysis
Fmoc-Cys(Et)-OH is a substance used in laboratory chemicals. Its physical and chemical properties are largely determined by the Fmoc group, which is known for its hydrophobicity and aromaticity .Scientific Research Applications
“Fmoc-Cys(Et)-OH” is a derivative of the amino acid cysteine, used in peptide synthesis. The “Fmoc” part is a protecting group used in solid-phase peptide synthesis (SPPS), and “Cys(Et)-OH” refers to the cysteine residue with an ethyl ester group .
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Peptide and Protein Science
- Fmoc-Cys(Et)-OH is used in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins .
- The Fmoc protecting group is removed under basic conditions, allowing the cysteine residue to participate in peptide bond formation .
- The outcomes of these processes are peptides and proteins that can be used in various biological studies .
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Peptide/Protein Labelling
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Synthesis of Bio-Inspired Peptide Crypto-Thioesters
- Fmoc-Cys(Et)-OH can be used in the synthesis of bio-inspired peptide crypto-thioesters .
- A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .
- The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .
- This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
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Development of New Methodologies for Site-Selective Protein Modification
- Fmoc-Cys(Et)-OH can be used in the development of new methodologies for site-selective protein modification .
- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
- These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
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Antimicrobial Peptides
- Fmoc-Cys(Et)-OH can be used in the synthesis of antimicrobial peptides .
- These peptides have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant and so on .
- The synthesized peptides can be used for various studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
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Materials Science
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUHWHQQLGDQE-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426777 |
Source
|
Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(Et)-OH | |
CAS RN |
200354-34-3 |
Source
|
Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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